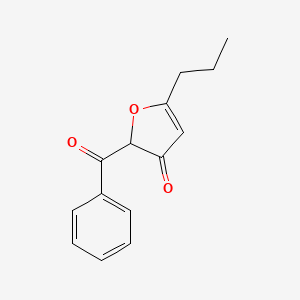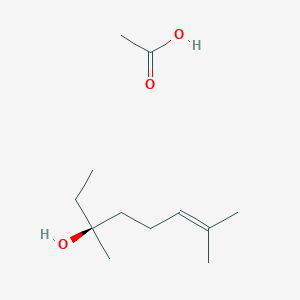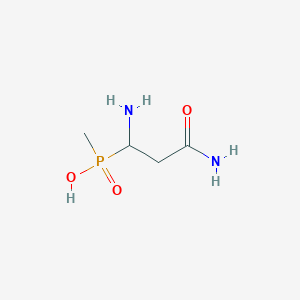![molecular formula C22H39NO2 B14586230 N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline CAS No. 61366-00-5](/img/structure/B14586230.png)
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes a dimethylaniline core substituted with a bis(hexyloxy)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2,2-bis(hexyloxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific electrophilic reagent used.
Applications De Recherche Scientifique
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis[2-(hexyloxy)ethyl]aniline: Similar structure but lacks the dimethyl substitution on the aniline ring.
2,6-Dimethylaniline: Lacks the bis(hexyloxy)ethyl group.
N,N-Diethyl-2,6-dimethylaniline: Contains diethyl groups instead of bis(hexyloxy)ethyl groups.
Uniqueness
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline is unique due to the presence of both the bis(hexyloxy)ethyl group and the dimethyl substitution on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.
Propriétés
Numéro CAS |
61366-00-5 |
|---|---|
Formule moléculaire |
C22H39NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-(2,2-dihexoxyethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C22H39NO2/c1-5-7-9-11-16-24-21(25-17-12-10-8-6-2)18-23-22-19(3)14-13-15-20(22)4/h13-15,21,23H,5-12,16-18H2,1-4H3 |
Clé InChI |
GFCZYPAFMBNOKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CNC1=C(C=CC=C1C)C)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



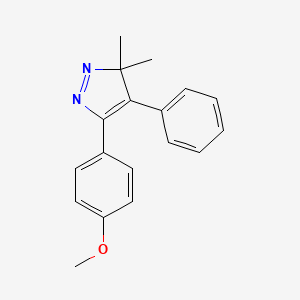
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
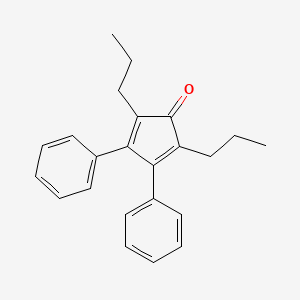
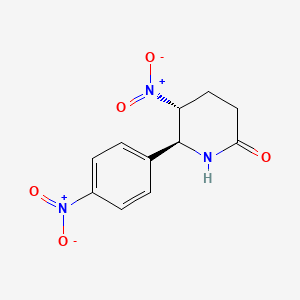

![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)

